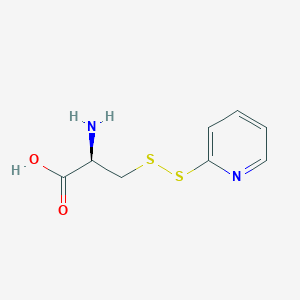

Cysteine-2-mercaptopyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cysteine-2-mercaptopyridine, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O2S2 and its molecular weight is 230.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Fluorescent Probes for Biological Imaging

One of the notable applications of cysteine-2-mercaptopyridine is its use in developing fluorescent probes for detecting biomolecules, particularly glutathione (GSH). A study demonstrated a near-infrared fluorescent probe composed of Cy7 and 2-mercaptopyridine that selectively detects GSH over other thiols like homocysteine and cysteine. The probe exhibits a significant increase in fluorescence upon interaction with GSH, making it a valuable tool for imaging cellular GSH levels in live cells. This selectivity was confirmed through confocal microscopy, showing potential for monitoring oxidative stress in biological systems .

Case Study: GSH Detection

- Probe Composition : Cy7 dye linked to 2-mercaptopyridine.

- Detection Method : Nucleophilic substitution reaction with GSH.

- Fluorescence Change : Strong fluorescence at 818 nm upon GSH interaction.

- Cell Line Used : MDA-MB-231 (breast cancer cells).

- Outcome : Low cytotoxicity (<6% at 30 μM) and effective GSH detection.

Surface-Enhanced Raman Spectroscopy (SERS)

This compound derivatives have been utilized as effective reporters in Surface-Enhanced Raman Spectroscopy (SERS). These compounds exhibit high affinity for silver nanoparticles (AgNPs), producing distinctive spectral patterns that can be used for sensitive detection of various analytes. The incorporation of functional groups such as nitriles enhances their SERS activity, making them suitable for enzyme sensing applications .

Data Table: SERS Reporter Molecules

| Compound Name | Functional Group | SERS Activity | Affinity to AgNPs |

|---|---|---|---|

| 2-Mercaptopyridine-3-carbonitrile | Nitrile | High | Very High |

| 2-Mercaptopyridine-5-carbonitrile | Nitrile | High | Very High |

Protein Modification and Bioconjugation

Cysteine residues play a crucial role in protein chemistry due to their reactivity. This compound can be used to create covalent modifications on proteins, enhancing their stability and functionality. Recent methodologies employing this compound focus on site-specific modifications that facilitate the development of novel therapeutics, including peptide ligands that selectively target proteins with nearby cysteine residues .

Case Study: Peptide Macrocyclization

- Methodology : Bis-alkylation between methionine and cysteine.

- Application : Generation of cyclic peptides with enhanced stability.

- Outcome : Improved cellular uptake and selective protein targeting.

Analytical Chemistry Applications

The reactivity of cysteine derivatives allows their use in analytical techniques for quantifying thiol-containing compounds. For instance, this compound has been employed in assays to measure levels of reactive sulfur species, providing insights into cellular redox states and potential biomarkers for various diseases .

Mechanistic Studies in Biochemistry

Cysteine derivatives are also instrumental in elucidating biochemical mechanisms involving thiol modifications. Research has shown that cysteine can undergo S-nitrosylation, a post-translational modification with implications in signaling pathways. The presence of functional groups adjacent to the thiol group significantly influences these reactions, highlighting the importance of cysteine derivatives like this compound in mechanistic studies .

属性

CAS 编号 |

88442-68-6 |

|---|---|

分子式 |

C8H10N2O2S2 |

分子量 |

230.3 g/mol |

IUPAC 名称 |

(2R)-2-amino-3-(pyridin-2-yldisulfanyl)propanoic acid |

InChI |

InChI=1S/C8H10N2O2S2/c9-6(8(11)12)5-13-14-7-3-1-2-4-10-7/h1-4,6H,5,9H2,(H,11,12)/t6-/m0/s1 |

InChI 键 |

ZPEYJGUKMQSDTA-LURJTMIESA-N |

SMILES |

C1=CC=NC(=C1)SSCC(C(=O)O)N |

手性 SMILES |

C1=CC=NC(=C1)SSC[C@@H](C(=O)O)N |

规范 SMILES |

C1=CC=NC(=C1)SSCC(C(=O)O)N |

同义词 |

Cys-2MP cysteine-2-mercaptopyridine S-(2-thiopyridyl)cysteine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。